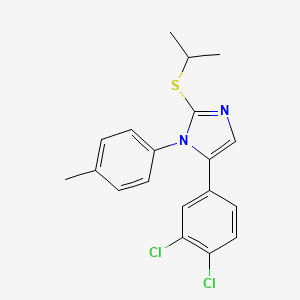

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole

描述

属性

IUPAC Name |

5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2S/c1-12(2)24-19-22-11-18(14-6-9-16(20)17(21)10-14)23(19)15-7-4-13(3)5-8-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAAFPMWGZSLBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of Substituents: The dichlorophenyl, isopropylthio, and p-tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of appropriate halogenated precursors and thiols in the presence of catalysts or under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires:

Efficient Catalysts: To enhance reaction rates and yields.

Controlled Reaction Conditions: Such as temperature, pressure, and pH, to ensure consistency and purity of the final product.

Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the compound.

化学反应分析

Types of Reactions

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol or amine derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Thiols and Amines: From reduction reactions.

Functionalized Derivatives: From substitution reactions.

科学研究应用

5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, modulating their activity and influencing cellular pathways.

相似化合物的比较

Triazole-Imidazole Hybrids (C1–C9 Derivatives)

Structural Features: Synthesized via condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole, these compounds feature dual imidazole-triazole cores with varied substituents (e.g., phenyl, halogens) . Key Differences:

- Substituent Diversity : Unlike the target compound’s dichlorophenyl and isopropylthio groups, C1–C9 derivatives include simpler phenyl or halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl).

- Biological Activity: C1–C9 derivatives exhibit moderate to strong antibacterial and antifungal activity, with MIC values ranging from 8–64 µg/mL against S. aureus and C. albicans . The dichlorophenyl group in the target compound may enhance potency due to increased electron-withdrawing effects compared to mono-halogenated analogs.

Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-Propenyloxy)ethyl]-1H-Imidazole)

Structural Features : A fungicidal agent with a 2,4-dichlorophenyl group and propenyloxy ether side chain .

Key Differences :

- Substituent Position : Imazalil’s dichlorophenyl group is at positions 2 and 4, whereas the target compound’s is at 3 and 3. This positional variation may alter binding to fungal cytochrome P450 enzymes.

- Functional Groups: The target compound’s isopropylthio group (thioether) vs.

- Applications : Imazalil is widely used as a post-harvest fungicide, while the target compound’s bioactivity remains speculative without direct data .

Fluorophenyl-Triazole Derivatives

Structural Features : Compounds 4 and 5 in feature fluorophenyl and triazole moieties, exhibiting isostructural triclinic packing with partial planarity .

Key Differences :

- Halogen Effects : Fluorine’s smaller size and electronegativity vs. chlorine may reduce steric hindrance and alter target interactions.

- Conformational Flexibility : The target compound’s rigid imidazole core contrasts with the triazole-pyrazoline hybrids in , which adopt planar conformations with one fluorophenyl group perpendicular to the main plane .

4,5-Dimethyl-2-Phenyl-1-(p-Tolyl)-1H-Imidazole Derivatives

Structural Features : These derivatives, studied crystallographically, include methyl and phenyl groups at positions 4,5 and 2, respectively .

Key Differences :

(5-(3,5-Dichlorophenylthio)-4-Isopropyl-1-n-Propyl-1H-Imidazol-2-yl)Methanol

Structural Features : This analog shares a dichlorophenylthio group but differs in substituent positions and additional hydroxyl functionality .

Key Differences :

- Chlorine Position : The 3,5-dichlorophenylthio group vs. the target’s 3,4-dichlorophenyl group may lead to distinct electronic profiles and binding affinities.

生物活性

5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and underlying mechanisms of action based on various studies.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₁₈Cl₂N₂S

- Molecular Weight : 368.33 g/mol

- CAS Number : 1226432-51-4

The compound features a dichlorophenyl group and an isopropylthio moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound .

In Vitro Studies

A study evaluating various imidazole derivatives showed that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at the sub-G1 phase .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.95 | Apoptosis induction |

| This compound | HepG2 | 0.73 | Cell cycle arrest |

| This compound | A549 | 0.37 | Apoptosis induction |

Mechanistic Insights

Flow cytometry analyses revealed that the compound significantly induced apoptotic cell death in HeLa cells, suggesting that its biological activity may be mediated through the activation of caspases and disruption of mitochondrial membrane potential .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity.

Comparative Analysis

A comparative study on various imidazole derivatives indicated that those with dichlorophenyl substitutions exhibited superior antibacterial effects:

| Compound Structure | Activity Against MRSA | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3,4-Dichlorophenyl)-2-(isopropylthio)-1H-imidazole | Yes | 15 µg/mL |

| Other Imidazoles | Variable | >20 µg/mL |

Case Studies

- Case Study on Anticancer Efficacy : A research team synthesized a series of imidazole derivatives including the target compound and tested their efficacy against various cancer cell lines. The study concluded that modifications in the side chains significantly influenced their potency and selectivity against cancer cells .

- Antibacterial Evaluation : Another study focused on the antibacterial properties of imidazoles against MRSA strains. The results indicated that compounds with similar structural features to 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1H-imidazole were effective at low concentrations, suggesting a promising avenue for developing new antibiotics .

常见问题

Q. What are the optimized synthetic routes for 5-(3,4-dichlorophenyl)-2-(isopropylthio)-1-(p-tolyl)-1H-imidazole, and how do reaction conditions influence intermediate stability?

Methodological Answer: The synthesis typically involves multi-step protocols:

Imidazole core formation via condensation of aldehydes/ketones with amines under acidic conditions .

Substituent introduction : Sequential addition of dichlorophenyl (via Ullmann coupling) and isopropylthio groups (thiol-alkylation), followed by p-tolyl functionalization.

Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or Pd catalysts improve coupling yields .

- Temperature : Controlled heating (70–90°C) minimizes side reactions during thioether formation .

Intermediate stability is monitored via TLC and NMR to detect premature cyclization or oxidation .

Q. What spectroscopic and crystallographic methods are employed to confirm the compound’s structure?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl; methyl groups at δ 1.2–1.4 ppm for isopropylthio) .

- X-ray crystallography : Resolves spatial arrangement, confirming dihedral angles between imidazole and aryl groups (e.g., 45–60° for p-tolyl) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 443.05) .

Q. What initial biological screening approaches assess its antimicrobial potential?

Methodological Answer:

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at 10–100 µg/mL .

- MIC determination : Broth microdilution quantifies inhibitory concentrations, with controls (e.g., fluconazole) to benchmark activity .

- Enzyme inhibition : Preliminary α-glucosidase/tyrosinase assays (IC values) evaluate metabolic interference .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for its antimicrobial effects?

Methodological Answer:

- Comparative substituent analysis : Synthesize analogs with halogens (Cl vs. F), thioether chain lengths, or aryl substitutions (p-tolyl vs. o-tolyl) .

- QSAR modeling : Use Hammett constants (σ) and logP values to correlate electronic/lipophilic properties with bioactivity .

- Crystallographic docking : Map binding poses in fungal CYP51 or bacterial FabI enzymes to identify critical interactions (e.g., H-bonding with dichlorophenyl) .

Q. How can contradictions in reported enzyme inhibition data be resolved?

Methodological Answer:

- Kinetic assays : Compare IC under standardized conditions (pH 7.4, 37°C) to rule out assay variability .

- Enzyme source validation : Use recombinant human vs. microbial enzymes (e.g., tyrosinase from A. oryzae vs. mammalian sources) .

- Molecular dynamics simulations : Test if conformational flexibility of the imidazole ring alters binding affinity across studies .

Q. What strategies validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assays (CETSA) : Monitor protein stabilization (e.g., HSP90) after compound treatment to confirm target binding .

- CRISPR knockouts : Ablate putative targets (e.g., fungal ERG11) to assess loss of compound efficacy .

- Fluorescence polarization : Track competitive displacement of labeled probes (e.g., ATP analogs in kinase assays) .

Q. How is metabolic stability evaluated for in vivo applications?

Methodological Answer:

- Liver microsome assays : Incubate with NADPH and LC-MS/MS to quantify degradation half-life (t) and identify metabolites (e.g., sulfoxide derivatives) .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) and adjust dosing regimens .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer:

- Panel testing : Screen across diverse cancer/normal cell lines (e.g., NCI-60) to identify lineage-specific sensitivities .

- Redox profiling : Measure ROS generation (via DCFH-DA) to determine if cytotoxicity correlates with oxidative stress .

- Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (JC-1 assay) to differentiate mechanisms .

3.2 Resolving variability in reported logP values

Methodological Answer:

- Chromatographic validation : Compare experimental logP (HPLC retention time) with computational predictions (e.g., ChemAxon) .

- Shake-flask method : Partition between octanol/water under controlled pH (7.4) and temperature (25°C) .

- Ionization effects : Adjust for pKa shifts (imidazole N-H ≈ 6.8) that influence partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。